ethyl 1-benzoyl-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate
Overview
Description
Ethyl 1-benzoyl-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate is a fascinating compound that has garnered significant interest in various scientific domains due to its unique chemical structure and potential applications. This compound, with its intricate arrangement of functional groups, stands as a compelling subject for research in fields ranging from organic chemistry to medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of ethyl 1-benzoyl-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate can be achieved through a multi-step synthetic process. Typically, this involves the initial formation of key intermediates followed by cyclization and esterification steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods:
Industrial synthesis of this compound would likely focus on optimizing each step to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and automation might be employed to achieve large-scale production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Ethyl 1-benzoyl-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate undergoes various chemical reactions including oxidation, reduction, and substitution. Its reactivity is influenced by the presence of aromatic rings, carbonyl groups, and ester functionalities.
Common Reagents and Conditions:
Reactions involving this compound often utilize reagents like hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halides or acids for substitution reactions. Conditions such as temperature, pH, and solvent choice play critical roles in determining the reaction outcomes.
Major Products:
The major products formed from these reactions can vary widely depending on the specific reaction conditions. For example, oxidation might lead to the formation of carboxylic acids, while reduction could yield alcohols or hydrocarbons. Substitution reactions often result in modified aromatic systems or ester derivatives.
Scientific Research Applications
Ethyl 1-benzoyl-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate finds use in several scientific research areas:
Chemistry: : Its complex structure makes it a subject of interest in synthetic organic chemistry for developing new reactions and understanding mechanistic pathways.
Biology: : It may serve as a model compound for studying enzyme interactions and metabolic pathways in biological systems.
Industry: : Could be utilized in materials science for developing novel materials with unique properties or in the synthesis of fine chemicals and intermediates.
Mechanism of Action
The mechanism by which ethyl 1-benzoyl-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate exerts its effects typically involves interactions with specific molecular targets such as enzymes or receptors. These interactions can alter biological pathways and processes, leading to desired therapeutic or chemical outcomes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparing this compound with similar ones highlights its uniqueness:
Ethyl 2-oxo-2H-chromene-3-carboxylate: : Shares the chromene core but lacks the cyclopropane and benzoyl groups, resulting in different chemical reactivity and biological activity.
Benzoyl-1,2,3,4-tetrahydroquinoline: : Another related structure with varying functional groups leading to distinct chemical behavior and applications.
Ethyl 1-benzoyl-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate stands out due to its unique combination of structural elements, offering diverse opportunities for scientific exploration and practical applications.
Properties
IUPAC Name |
ethyl 14-benzoyl-14-ethyl-12-oxo-11-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-13-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O5/c1-3-25(22(27)17-11-6-5-7-12-17)21-20-18-13-9-8-10-16(18)14-15-19(20)31-24(29)26(21,25)23(28)30-4-2/h5-15,21H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUVAVPTEKAKJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2C1(C(=O)OC3=C2C4=CC=CC=C4C=C3)C(=O)OCC)C(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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